

# reducing leakage current in hafnium oxide gate dielectrics

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# Technical Support Center: Hafnium Oxide Gate Dielectrics

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **hafnium oxide** (HfO<sub>2</sub>) gate dielectrics. The focus is on practical solutions to reduce leakage current and improve device performance during experimental work.

# Troubleshooting Guide: High Leakage Current in HfO<sub>2</sub> Gate Dielectrics

High leakage current is a common issue in the fabrication of devices with HfO<sub>2</sub> gate dielectrics. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My HfO<sub>2</sub> device exhibits excessively high leakage current. What are the potential causes and how can I resolve this?

#### Answer:

High leakage current in HfO<sub>2</sub> gate dielectrics can stem from several factors, primarily related to material defects and processing conditions. The most common culprits are oxygen vacancies,

## Troubleshooting & Optimization





grain boundaries in polycrystalline films, and interfacial layer quality. Here is a step-by-step troubleshooting approach:

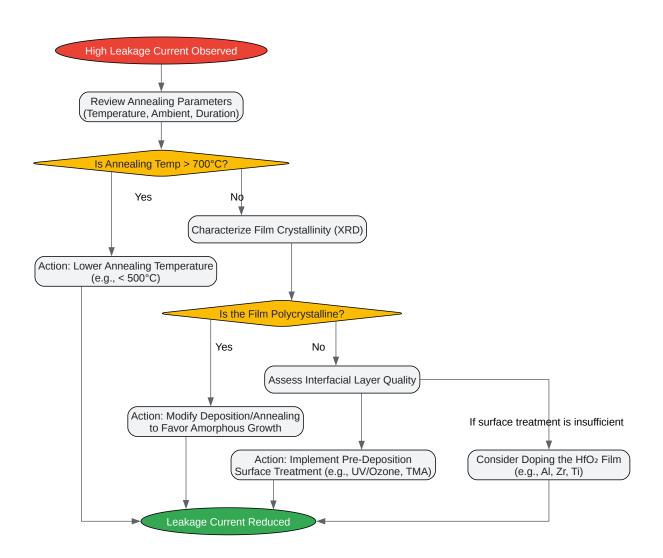
- Review Your Annealing Process: Post-deposition annealing (PDA) is a critical step, but improper parameters can increase leakage. High temperatures can lead to crystallization and the formation of grain boundaries, which act as leakage paths.[1][2] Conversely, annealing can also reduce leakage by orders of magnitude by densifying the film and reducing certain defects.[3]
  - Troubleshooting Tip: If you are observing high leakage after a high-temperature anneal (e.g., >700°C), consider lowering the annealing temperature.[1] Annealing at temperatures below 500°C has been shown to improve electrical properties without inducing significant crystallization.[1]
- Examine the HfO<sub>2</sub> Film Structure: Amorphous HfO<sub>2</sub> films often exhibit lower leakage currents than their polycrystalline counterparts because grain boundaries can serve as conductive paths.[2][4] High deposition or annealing temperatures can promote crystallization.
  - Troubleshooting Tip: Characterize the crystallinity of your HfO<sub>2</sub> film using techniques like X-ray Diffraction (XRD). If the film is polycrystalline and you are experiencing high leakage, consider process modifications to maintain an amorphous state, such as lowering the deposition or annealing temperature.
- Investigate the Role of Oxygen Vacancies: Oxygen vacancies are a primary type of defect in HfO<sub>2</sub> that can mediate leakage current through mechanisms like trap-assisted tunneling.[5] [6][7][8][9][10] The concentration of these vacancies can be influenced by annealing conditions.[5][6]
  - Troubleshooting Tip: Modifying the annealing ambient can help control oxygen vacancy concentration. Annealing in a nitrogen environment can sometimes be beneficial.[3]
     Additionally, doping the HfO<sub>2</sub> can suppress oxygen vacancies.[11]
- Assess the Interfacial Layer: The quality of the interface between the HfO<sub>2</sub> and the substrate (e.g., silicon) is crucial. A poor interface with a high density of traps or an uncontrolled interfacial layer growth can contribute to leakage.



Troubleshooting Tip: Employ surface treatments prior to HfO<sub>2</sub> deposition. For instance,
 UV/ozone treatment or wet chemical etching (e.g., with diluted BHF and piranha etch) can improve the interface quality.[12] In situ pre-treatments within the ALD chamber, such as with trimethylaluminum (TMA), can also be effective.[12][13]

## **Troubleshooting Flowchart**





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A flowchart for troubleshooting high leakage current in HfO2 gate dielectrics.



## Frequently Asked Questions (FAQs)

Q1: How does post-deposition annealing (PDA) affect leakage current in HfO<sub>2</sub>?

A1: PDA has a significant, and sometimes complex, impact on leakage current. Annealing can reduce leakage current by several orders of magnitude by densifying the film and curing defects.[3] However, high-temperature annealing (typically above 700°C) can induce crystallization, leading to the formation of grain boundaries that act as leakage paths and can increase the leakage current.[1] The optimal annealing temperature is a trade-off between defect reduction and crystallization control; for instance, annealing below 500°C has been suggested to improve electrical properties without significant degradation from polycrystallization.[1]

Q2: What is the role of oxygen vacancies in HfO2 leakage, and how can they be controlled?

A2: Oxygen vacancies are point defects within the HfO<sub>2</sub> lattice that can create energy levels within the bandgap, facilitating charge transport through mechanisms like trap-assisted tunneling, which increases leakage current.[7][8][9][10] The concentration of these vacancies is influenced by deposition and annealing conditions.[5][6] Increasing annealing temperatures can, in some cases, increase oxygen vacancy content.[5] Doping the HfO<sub>2</sub> film with elements like aluminum (Al) or titanium (Ti) has been shown to suppress the formation of oxygen vacancies, leading to a significant reduction in leakage current.[11][14]

Q3: Can surface treatments prior to HfO2 deposition reduce leakage current?

A3: Yes, surface treatments are highly effective. The quality of the interface between the HfO<sub>2</sub> and the substrate is critical. Surface treatments can remove native oxides and contaminants, leading to a lower density of interface traps.[12] Techniques such as etching in diluted buffered hydrofluoric acid (BHF) and piranha solution, as well as UV/ozone treatment, have been shown to suppress interface states.[12] In situ treatments in the deposition chamber, like using trimethylaluminum (TMA), can also passivate the surface and improve electrical characteristics. [12][13]

Q4: How does doping HfO<sub>2</sub> (e.g., with Al, Zr, Ti) help in reducing leakage current?

A4: Doping HfO<sub>2</sub> can reduce leakage current through several mechanisms. For example, aluminum doping can reduce the concentration of oxygen vacancies and carbon impurities,



which act as electrical traps.[14] It can also increase the bandgap of the film.[14] Titanium doping has also been found to suppress oxygen vacancies, resulting in a significant reduction in leakage current.[11] Zirconium doping can improve both the bulk and interface layer properties, leading to a lower interface state density.

## **Quantitative Data on Leakage Current Reduction**

The following tables summarize the reported effects of various processing techniques on the leakage current density in HfO<sub>2</sub> thin films.

Table 1: Effect of Annealing on Leakage Current Density

Initial State	Annealing Conditions	Resulting Leakage Current Density	Reduction Factor	Reference
As-deposited	550-900°C in N2	Reduced by four orders of magnitude	~10,000x	[3]
350°C anneal	450°C anneal	Reduced by more than two orders of magnitude	>100x	[15]
As-deposited	700°C	Increased by up to two orders at low electric fields	~(0.01)x	[1]

Table 2: Effect of Doping and Composition on Leakage Current Density



Dielectric Composition	Doping Concentration	Leakage Current Density	Comparison	Reference
Al-doped HfO <sub>2</sub>	~11% Al	2 orders of magnitude lower than undoped HfO <sub>2</sub>	100x lower	[14]
HfO₂/Al₂O₃ composite	-	3.2 x 10 <sup>-9</sup> A cm <sup>-2</sup>	Significantly lower than mesoporous HfO <sub>2</sub> (1.37 x 10 <sup>-5</sup> A cm <sup>-2</sup> )	[16]

## **Experimental Protocols**

# Protocol 1: Atomic Layer Deposition (ALD) of HfO<sub>2</sub> with In Situ Surface Treatment

This protocol describes the deposition of an HfO<sub>2</sub> thin film using ALD with a pre-deposition surface treatment to improve interface quality.

- Substrate Preparation:
  - Start with a p-type silicon (100) wafer.
  - Perform a standard RCA clean, followed by a final dip in 10% hydrofluoric acid (HF) for 10 seconds to remove the native oxide.
  - Immediately load the substrate into the ALD reactor to minimize re-oxidation.
- In Situ Surface Treatment (TMA Pre-treatment):
  - Before HfO<sub>2</sub> deposition, perform a trimethylaluminum (TMA) pre-treatment to passivate the silicon surface.[12][13]



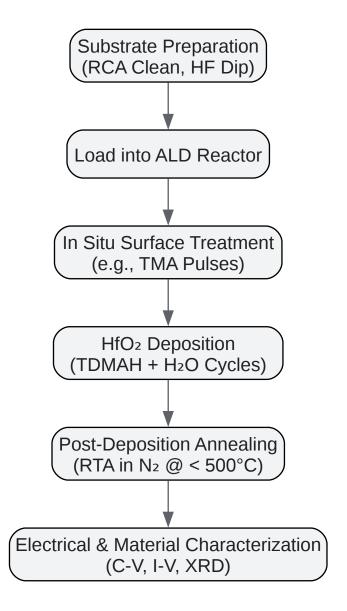
 Introduce TMA pulses into the reactor. The number of pulses can be varied to optimize the interfacial layer.

#### • HfO2 Deposition:

- Use tetrakis(dimethylamido)hafnium (TDMAH) and water (H<sub>2</sub>O) as the hafnium precursor and oxidant, respectively.
- Set the deposition temperature (e.g., 85°C to 350°C).[18] Lower temperatures may result
  in amorphous films, which can be beneficial for reducing leakage.[18]
- An ALD cycle consists of:
  - TDMAH pulse.
  - N₂ purge.
  - H<sub>2</sub>O pulse.
  - N₂ purge.
- Repeat for the desired number of cycles to achieve the target film thickness.
- Post-Deposition Annealing (PDA):
  - Perform rapid thermal annealing (RTA) in a nitrogen (N₂) ambient.
  - To minimize crystallization-induced leakage, consider an annealing temperature below 500°C for 1 minute.[1][19]

## Experimental Workflow for ALD of HfO<sub>2</sub>





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